molecular formula C12H11NO3 B8602556 6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one

6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one

Cat. No.: B8602556
M. Wt: 217.22 g/mol
InChI Key: DUPCWZHIWASNPP-UHFFFAOYSA-N
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Description

6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one is a quinolinone derivative characterized by an oxirane (epoxide) ring attached via a methoxy group at the C6 position of the quinolin-2(1H)-one core. Quinolin-2(1H)-ones are heterocyclic compounds with a fused benzene and pyridinone ring system, widely studied for their diverse biological activities, including anticoagulant, antifungal, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

6-(oxiran-2-ylmethoxy)-1H-quinolin-2-one

InChI

InChI=1S/C12H11NO3/c14-12-4-1-8-5-9(2-3-11(8)13-12)15-6-10-7-16-10/h1-5,10H,6-7H2,(H,13,14)

InChI Key

DUPCWZHIWASNPP-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)NC(=O)C=C3

Origin of Product

United States

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit varied biological activities depending on substituent patterns and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Key Quinolin-2(1H)-one Derivatives and Their Properties
Compound Name/Class Substituents/Modifications Biological Activity Key Findings Reference
6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one C6: Oxirane-methoxy group Theoretical applications Potential anticoagulant/antifungal (inferred from structural analogs) N/A
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives C6,7,8 substitutions; pyrrolo-fused ring Anticoagulant (FXa/FXIa inhibition) IC50: 2–3.68 µM (best inhibitors)
SDHI-targeted quinolin-2(1H)-ones C6,7,8 substitutions (e.g., cyano, carbomethoxy) Antifungal (SDH inhibition) Broad-spectrum activity; X-ray crystallography data for lead compound 3c
4-Hydroxyquinolin-2(1H)-ones C4-hydroxy; C3: pyrimidine/diazepine hybrids Antimicrobial Active against S. aureus and E. coli; IR/NMR characterization
Furo[2,3-h]quinolin-2(1H)-ones (e.g., HOFQ) Fused furan ring; C4-hydroxymethyl/methoxy Photochemotherapy (PUVA) Enhanced photosensitivity for skin disorders
6-Methoxyquinolin-2(1H)-one C6-methoxy Synthetic intermediate Key precursor for metallation reactions
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one C3-Cl, C6-F, C4-OH Not specified Structural analog for carbonic anhydrase inhibition studies

Key Comparative Insights

Substituent Position and Activity: C6 Modifications: The oxirane-methoxy group in 6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one distinguishes it from analogs like 6-methoxyquinolin-2(1H)-one . The oxirane’s electrophilic nature may enhance covalent binding to target enzymes, similar to epoxide-containing drugs. C3/C4 Modifications: 4-Hydroxy derivatives (e.g., ) show antimicrobial activity, while C3 pyrimidine/diazepine hybrids improve solubility and target affinity.

Biological Targets: Anticoagulant Activity: Pyrrolo-fused derivatives (e.g., ) inhibit FXa/FXIa with IC50 values in the low micromolar range, suggesting that bulkier substituents at C6–C8 enhance enzyme binding. Antifungal Activity: SDHIs with C6 cyano/carbomethoxy groups (e.g., ) disrupt fungal respiration, highlighting the importance of electron-withdrawing groups for target engagement.

Synthetic Accessibility: Palladium-catalyzed aminocarbonylation (e.g., ) and Claisen-Schmidt condensation (e.g., ) are common methods for introducing substituents at C3/C4. The oxirane group in the target compound may require specialized epoxidation protocols.

Therapeutic Potential: Furoquinolinones (e.g., HOFQ) demonstrate photodynamic applications , whereas 4-hydroxy derivatives with phosphonate groups (e.g., ) exhibit antioxidant properties, underscoring the scaffold’s versatility.

Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely documented method involves the nucleophilic attack of a hydroxyl-containing quinoline derivative on an epoxide precursor. For 6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one, the quinoline nucleus (typically 6-hydroxyquinolin-2(1H)-one) reacts with glycidyl ether derivatives under basic or acidic conditions. The epoxide’s strained three-membered ring facilitates ring-opening, driven by the nucleophilicity of the quinoline’s hydroxyl group.

The general reaction proceeds as follows:

6-Hydroxyquinolin-2(1H)-one+EpichlorohydrinBase6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one+HCl\text{6-Hydroxyquinolin-2(1H)-one} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one} + \text{HCl}

The base (e.g., potassium carbonate or sodium hydride) deprotonates the hydroxyl group, enhancing its nucleophilicity for epoxide attack.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Table 1: Impact of Solvent and Temperature on Epoxide Ring-Opening

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Dimethylformamide8067295
Tetrahydrofuran6086592
Acetonitrile7076890

Polar aprotic solvents like dimethylformamide (DMF) maximize yield by stabilizing the transition state. Elevated temperatures (60–80°C) accelerate the reaction but may promote side reactions, such as epoxide polymerization.

Condensation Reactions with Triazine Derivatives

Coumarin-Based Synthesis

An alternative route employs condensation between triazine derivatives and coumarin analogs. For example, 5,6-diphenyl-1,2,4-triazine-3-thiol reacts with chloroethyl acetate to form intermediates, which subsequently undergo hydrazide coupling with quinoline precursors. Glacial acetic acid serves as both catalyst and solvent, enabling reflux-driven cyclization.

Key Steps:

  • Intermediate Formation :

    Triazine-thiol+Chloroethyl acetateEthanolSulfonyl ester intermediate\text{Triazine-thiol} + \text{Chloroethyl acetate} \xrightarrow{\text{Ethanol}} \text{Sulfonyl ester intermediate}
  • Hydrazide Coupling :

    Intermediate+Hydrazine hydrateRefluxHydrazide derivative\text{Intermediate} + \text{Hydrazine hydrate} \xrightarrow{\text{Reflux}} \text{Hydrazide derivative}
  • Cyclization :

    Hydrazide+Quinoline derivativeGlacial acetic acid6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one\text{Hydrazide} + \text{Quinoline derivative} \xrightarrow{\text{Glacial acetic acid}} \text{6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one}

Yield and Purification

This method achieves yields of 75–87% after recrystallization from acetone or ethanol. The use of glacial acetic acid minimizes byproduct formation, though prolonged reflux (>6 hours) may degrade sensitive functional groups.

Catalytic Reductive Cyclization

Limitations and Opportunities

Current limitations include incomplete stereocontrol and catalyst deactivation. However, modifying ligands (e.g., N-heterocyclic carbenes) could enhance efficiency.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield Range (%)Purity (%)ScalabilityCost Efficiency
Epoxide Ring-Opening65–7290–95HighModerate
Condensation75–8785–90ModerateLow
Catalytic Cyclization(Theoretical)HighHigh

The epoxide ring-opening method is favored for industrial applications due to short reaction times and solvent recyclability. Conversely, condensation routes suit small-scale laboratory synthesis, offering higher yields at the expense of solvent volume .

Q & A

Q. Basic Modification Strategies :

  • Oxirane Functionalization : Epoxide ring-opening reactions (e.g., with amines or thiols) introduce polar groups, potentially improving water solubility or target binding .
  • Quinolinone Core Modifications : Fluorination at C(6) or C(8) (as seen in related compounds) increases metabolic stability and binding affinity to enzymes like cytochrome P450 .

Q. Advanced Structure-Activity Relationship (SAR) Studies :

  • Molecular Docking : Derivatives with morpholinomethyl or piperidinyl groups at C(3) show enhanced interactions with kinase targets (e.g., EGFR) due to hydrogen bonding and hydrophobic effects .
  • In Vitro Assays : Competitive inhibition assays (e.g., fluorescence polarization) quantify binding to specific receptors, while mutagenesis studies identify critical residues for activity .

What analytical techniques are critical for characterizing 6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one and its derivatives?

Q. Basic Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., N- vs. O-alkylation) by comparing chemical shifts of H-C(1) (N-alkylated) or H-C(2) (O-alkylated) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between isomers .

Q. Advanced Analysis :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
  • HPLC-MS/MS : Quantifies metabolic degradation products in biological matrices (e.g., liver microsomes) .

How do researchers address discrepancies in reported biological activities of quinolin-2(1H)-one derivatives?

Q. Basic Data Reconciliation :

  • Standardized Assay Conditions : Variations in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Meta-analyses of published data under controlled parameters (pH, temperature) improve comparability .

Q. Advanced Mechanistic Studies :

  • Proteomics Profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target effects that explain contradictory activity trends .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kₒₙ/kₒff) to differentiate true inhibitors from non-specific aggregators .

What safety and handling protocols are recommended for this compound in laboratory settings?

Q. Basic Precautions :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols during synthesis .

Q. Advanced Risk Mitigation :

  • Toxicogenomics Screening : RNA-seq of exposed cell lines identifies upregulated stress-response pathways (e.g., NRF2/KEAP1) to predict long-term toxicity .
  • Waste Management : Epoxide-containing byproducts require neutralization with aqueous NaHSO₃ before disposal .

How can computational tools optimize the design of 6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one derivatives?

Q. Basic Modeling :

  • DFT Calculations : Predict regioselectivity in alkylation reactions by comparing activation energies of N- vs. O-alkylation pathways .
  • ADMET Prediction : Software like SwissADME estimates logP, solubility, and CYP450 interactions to prioritize derivatives for synthesis .

Q. Advanced Applications :

  • Molecular Dynamics (MD) Simulations : Simulate binding stability of derivatives with target proteins (e.g., >100 ns simulations for quinolinone-enzyme complexes) .
  • QSAR Models : Machine learning (e.g., random forest) correlates substituent electronic parameters (Hammett σ) with antibacterial potency .

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